EGFR/VEGFR Kinase Inhibition Class Potency Benchmarking
Specific IC50 data for N-allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide have not been published in isolation; however, a structurally related series of quinazoline‑thioacetamide derivatives exhibited VEGFR‑2 inhibitory activity with IC50 values ranging from 36.41 to 76.05 µM in comparative cytotoxicity assays against doxorubicin (IC50 = 32.02 µM) [1]. This class‑level evidence establishes that the quinazoline‑4‑sulfanylacetamide scaffold possesses measurable kinase‑directed activity, providing a benchmark against which any novel analog in this series, including the target compound, should be evaluated. The N‑allyl substituent in the target compound is a variable that may further modulate potency relative to the published series.
| Evidence Dimension | VEGFR-2 inhibitory activity (cytotoxicity surrogate) |
|---|---|
| Target Compound Data | Not yet determined individually |
| Comparator Or Baseline | Doxorubicin IC50 = 32.02 µM; Quinazoline-thioacetamide series IC50 range = 36.41–76.05 µM |
| Quantified Difference | Class-level activity falls within 1.1× to 2.4× of doxorubicin potency |
| Conditions | In vitro cytotoxicity assay against cancer cell lines |
Why This Matters
Establishes the scaffold's anticancer relevance and provides a quantitative baseline for prioritizing this compound in kinase‑focused screening cascades.
- [1] Design and synthesis of some novel quinazoline-thioacetamide derivatives as anticancer agents, apoptotic inducers, radio-sensitizers, and VEGFR inhibitors. Eur. J. Med. Chem. 2024. View Source
